molecular formula C17H13NO3 B2456818 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid CAS No. 88877-88-7

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid

Cat. No.: B2456818
CAS No.: 88877-88-7
M. Wt: 279.295
InChI Key: QHDXXCCWUXBCLN-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound with the molecular formula C17H13NO3. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15-10-18-16(21-15)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDXXCCWUXBCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331216
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88877-88-7
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzonitrile derivative, with a suitable aldehyde under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzoic acid
  • 2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzoic acid
  • 2-[5-(4-nitrophenyl)-1,3-oxazol-2-yl]benzoic acid

Uniqueness

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring .

Biological Activity

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid, a compound with the molecular formula C17H13NO3, has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Weight : 279.3 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
C7H6O2+C10H11N=C17H13NO3\text{C}_7\text{H}_6\text{O}_2+\text{C}_{10}\text{H}_{11}\text{N}=\text{C}_{17}\text{H}_{13}\text{NO}_3

Biological Activity Overview

Research into the biological activity of this compound has revealed a range of effects across different biological systems. The compound has been studied for its potential as an anti-inflammatory agent, as well as its effects on various cellular pathways.

Key Findings from Research Studies

  • Anti-inflammatory Activity :
    • In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
  • Proteasome and Autophagy Pathways :
    • A study evaluated the compound's effect on proteasome and autophagy pathways in human foreskin fibroblasts. The results showed that at concentrations of 5 μM, the compound significantly enhanced the activity of both pathways, indicating its potential as a modulator of cellular homeostasis .
  • Cytotoxicity and Antiproliferative Effects :
    • The cytotoxic effects were assessed across various cancer cell lines (e.g., Hep-G2 and A2058). The compound demonstrated low cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further development .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and antiproliferative effects .
  • Modulation of Cell Signaling Pathways :
    • By influencing signaling pathways related to autophagy and proteasome activity, this compound can alter cellular responses to stress and damage .

Data Table: Biological Activities

Activity TypeAssay MethodConcentration TestedResult
Anti-inflammatoryCytokine assay5 μMSignificant inhibition
Proteasome activityCell-based assay5 μMEnhanced activity
CytotoxicityCell viability assay10 μg/mLLow cytotoxicity observed

Case Study 1: Evaluation in Cancer Cell Lines

A detailed evaluation was conducted using Hep-G2 and A2058 cancer cell lines. The study found that treatment with the compound resulted in minimal growth inhibition (less than 5% at 10 μg/mL), indicating that it does not exert significant cytotoxic effects on normal cells while potentially offering therapeutic benefits against cancerous cells .

Case Study 2: In Silico Studies

In silico modeling has supported the hypothesis that this compound interacts with specific cellular targets involved in inflammation and apoptosis. These findings suggest a rational basis for its use in drug development aimed at treating inflammatory diseases or cancers .

Q & A

Q. What are the recommended synthetic routes for 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Oxazole ring formation : Condensation of substituted benzoyl chloride with methyl isocyanoacetate under basic conditions (e.g., K₂CO₃) to form the oxazole core.

Coupling with benzoic acid : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzoic acid moiety.
Optimization involves monitoring intermediates via HPLC and TLC (as in ) and adjusting catalysts (e.g., Pd/C for hydrogenation). Reaction kinetics can be studied using ¹H NMR to track intermediate formation .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography (e.g., as used for azalactones in ) resolves the oxazole-benzoic acid dihedral angle, confirming planar geometry.
  • FTIR verifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxazole C=N bonds (1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₇H₁₃NO₃: 279.09 g/mol).
  • ¹³C NMR distinguishes aromatic carbons (δ 110–160 ppm) and oxazole ring signals .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • DFT calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps to predict reactivity.
  • MD simulations (AMBER or GROMACS) assess stability in aqueous or lipid membranes, critical for drug delivery studies.
    Contradictions in predicted vs. experimental binding affinities may arise from solvent effects or protonation states .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™).
  • Cell viability assays (MTT or resazurin) screen for cytotoxicity in cancer lines (e.g., HeLa or MCF-7).
  • ROS detection : Use DCFH-DA probes to assess antioxidant activity in macrophage models.
    Data normalization requires parallel controls (e.g., DMSO vehicle) and statistical validation (ANOVA, p < 0.05) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Variable temperature NMR resolves signal splitting caused by conformational exchange.
  • 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
  • Crystallographic refinement (e.g., SHELXL) corrects for disorder in the oxazole-methylphenyl group, as seen in similar compounds ().
    Discrepancies may arise from tautomerism or polymorphism, requiring complementary techniques like PXRD .

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